3-(3-Fluorophenyl)thiolan-3-ol
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Overview
Description
3-(3-Fluorophenyl)thiolan-3-ol: is an organic compound with the molecular formula C10H11FOS . It is a member of the thiolane family, characterized by a thiolane ring substituted with a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)thiolan-3-ol typically involves the reaction of a fluorophenyl compound with a thiolane precursor. One common method is the nucleophilic substitution reaction where a fluorophenyl halide reacts with a thiolane derivative in the presence of a base. The reaction conditions often include solvents like dimethylformamide or tetrahydrofuran and bases such as sodium hydride or potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(3-Fluorophenyl)thiolan-3-ol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of thiolane derivatives with reduced functional groups. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiolane derivatives.
Substitution: Functionalized fluorophenyl derivatives.
Scientific Research Applications
Chemistry: 3-(3-Fluorophenyl)thiolan-3-ol is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its interactions with enzymes and receptors are of particular interest .
Medicine: Potential pharmaceutical applications include the development of new drugs with improved efficacy and reduced side effects. The fluorophenyl group is known to enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)thiolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The thiolane ring may also play a role in modulating the compound’s reactivity and stability .
Comparison with Similar Compounds
- 3-(4-Fluorophenyl)thiolan-3-ol
- 3-(2-Fluorophenyl)thiolan-3-ol
- 3-(3-Chlorophenyl)thiolan-3-ol
Comparison: Compared to its analogs, 3-(3-Fluorophenyl)thiolan-3-ol is unique due to the position of the fluorine atom on the phenyl ring. This positional difference can significantly impact the compound’s chemical reactivity, biological activity, and physical properties. For instance, the 3-fluoro substitution may result in different electronic effects and steric interactions compared to the 4-fluoro or 2-fluoro analogs .
Properties
IUPAC Name |
3-(3-fluorophenyl)thiolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FOS/c11-9-3-1-2-8(6-9)10(12)4-5-13-7-10/h1-3,6,12H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKSMQFTHKGJTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C2=CC(=CC=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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